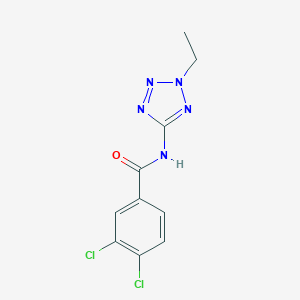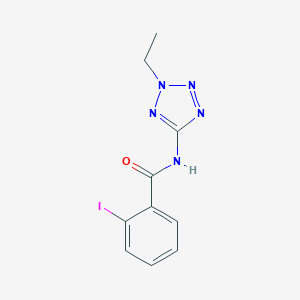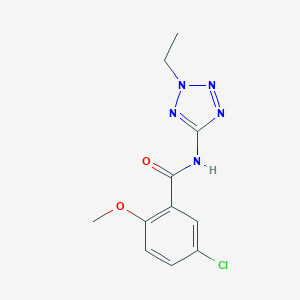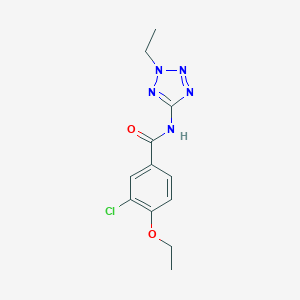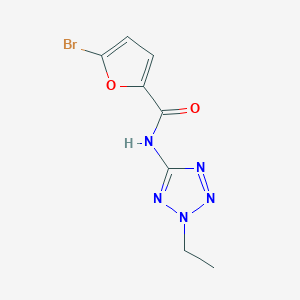![molecular formula C19H20N2O4 B244596 N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in the regulation of various cellular processes.
作用機序
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide works by inhibiting the activity of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, which is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, cell proliferation, apoptosis, and gene expression. N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been implicated in the pathogenesis of various diseases, and its inhibition has been shown to have therapeutic potential. N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide binds to the ATP-binding site of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, thereby preventing its activity.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to modulate the activity of various signaling pathways such as the Wnt/beta-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. In addition, it has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, which makes it a valuable tool for studying the role of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide in various cellular processes. It has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, it has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its effects on other kinases and enzymes have not been fully characterized, which can limit its specificity in certain contexts.
将来の方向性
There are several future directions for research on N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is its potential therapeutic applications in various diseases. Further studies are needed to elucidate its mechanisms of action and to determine its efficacy in clinical trials. Another area of interest is its role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Further studies are needed to fully characterize its effects on these processes and to identify its downstream targets. Finally, there is a need for the development of more potent and specific N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide inhibitors that can overcome the limitations of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide.
合成法
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide involves a multi-step process that has been described in detail in several research articles. The most commonly used method involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been shown to have anti-tumor properties by inhibiting the proliferation and migration of cancer cells. In Alzheimer's disease, it has been found to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism. In bipolar disorder, it has been found to regulate mood and behavior.
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c22-19(15-3-6-17-18(11-15)25-13-24-17)20-16-4-1-14(2-5-16)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12-13H2,(H,20,22) |
InChIキー |
SGZMSLAKUPRGEI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
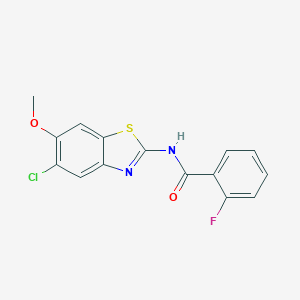
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
